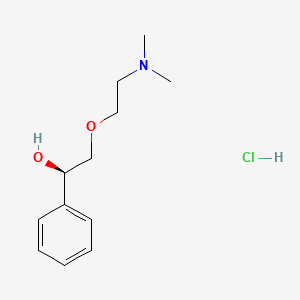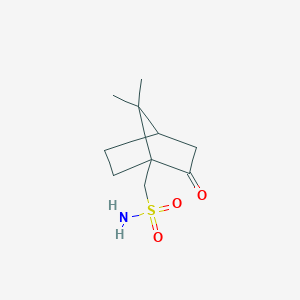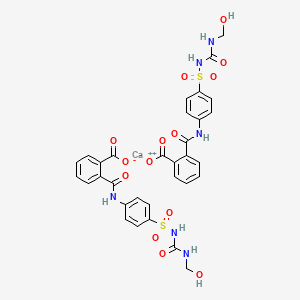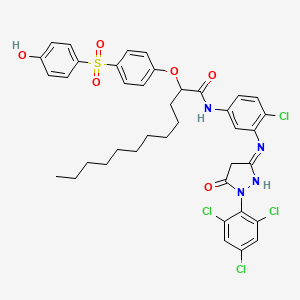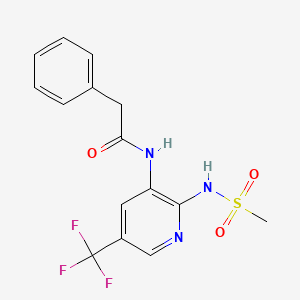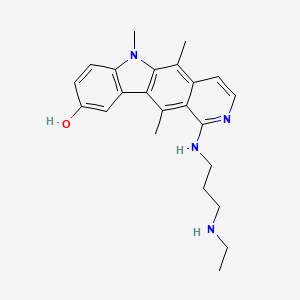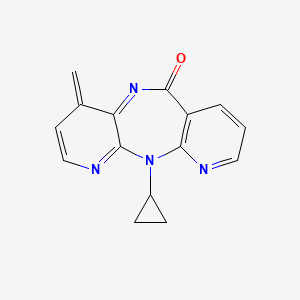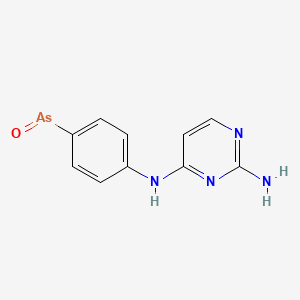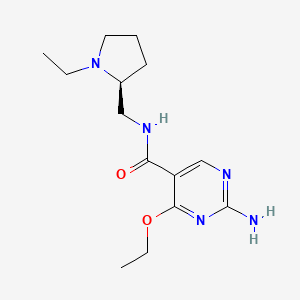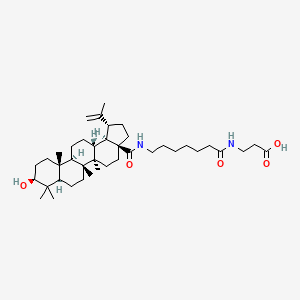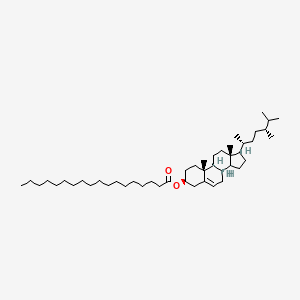
Campesteryl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Campesteryl stearate is a steryl ester, specifically an ester of campesterol and stearic acid. Steryl esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. Campesterol is a phytosterol, a type of plant sterol similar to cholesterol, and stearic acid is a saturated fatty acid. This compound is found in various plant-based foods and is known for its potential health benefits, including cholesterol-lowering effects .
Métodos De Preparación
Campesteryl stearate can be synthesized through several methods. One common method involves the esterification of campesterol with stearic acid. This can be achieved using acyl chloride or enzymatically using pancreatic cholesterol ester hydrolase . In industrial settings, phytosterols like campesterol are often isolated from deodorizer distillate, a by-product of edible oil production, or derived from tall oil, a by-product of wood pulp manufacture. These phytosterols are then esterified with fatty acids derived from food-grade vegetable oils .
Análisis De Reacciones Químicas
Campesteryl stearate, like other steryl esters, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield campesterol and stearic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Hydrolysis of this compound in the presence of a base or acid can yield campesterol and stearic acid.
Aplicaciones Científicas De Investigación
Campesteryl stearate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of campesteryl stearate involves its hydrolysis to campesterol and stearic acid. Campesterol competes with cholesterol for incorporation into mixed micelles in the intestine, thereby reducing the absorption of dietary cholesterol. This leads to a decrease in plasma cholesterol levels . Additionally, campesterol may modulate the expression of genes involved in cholesterol metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Campesteryl stearate can be compared with other steryl esters such as:
Sitosteryl stearate: Similar to this compound but derived from sitosterol. Both have cholesterol-lowering effects, but their efficacy may vary.
Stigmasteryl stearate: Derived from stigmasterol, another plant sterol. It also has cholesterol-lowering properties but may differ in its metabolic pathways and efficacy.
Cholesteryl stearate: Derived from cholesterol, it is more commonly found in animal tissues and has different biological roles compared to plant steryl esters.
This compound is unique in its specific combination of campesterol and stearic acid, which may confer distinct biological effects compared to other steryl esters .
Propiedades
Número CAS |
55064-20-5 |
|---|---|
Fórmula molecular |
C46H82O2 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C46H82O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h26,35-37,39-43H,8-25,27-34H2,1-7H3/t36-,37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
Clave InChI |
MUHWUERCGJWBKA-RQWWKNGZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


